3-Hydroxy-2-methoxybenzonitrile
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Overview
Description
3-Hydroxy-2-methoxybenzonitrile is an organic compound that belongs to the class of aromatic ketones known as benzophenones . It is a pale-yellow solid that is readily soluble in most organic solvents .
Synthesis Analysis
The compound can be synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another method involves the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-methoxybenzonitrile is represented by the linear formula: CH3OC6H4CN . Its molecular weight is 149.15 .
Chemical Reactions Analysis
3-Methoxybenzonitrile, a related compound, undergoes dealkylation on treatment with SiCl4/LiI and BF3 . It has been used in the synthesis of new organic pigments .
Physical And Chemical Properties Analysis
3-Hydroxy-2-methoxybenzonitrile is a solid at room temperature . It has a molecular weight of 149.15 .
Scientific Research Applications
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“3-Hydroxy-2-methoxybenzonitrile” is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It’s a solid substance at ambient temperature .
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This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
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It’s important to note that handling this compound requires caution as it has several hazard statements including H302+H312+H332;H315;H319;H335 and precautionary statements P271;P261;P280 .
Safety And Hazards
Future Directions
While specific future directions for 3-Hydroxy-2-methoxybenzonitrile are not mentioned in the search results, it is worth noting that related compounds are being studied for their potential applications in various fields. For instance, oxybenzone is being scrutinized by the scientific community due to controversies about its environmental impact and safety profile .
properties
IUPAC Name |
3-hydroxy-2-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNATUNYPQLXCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methoxybenzonitrile |
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